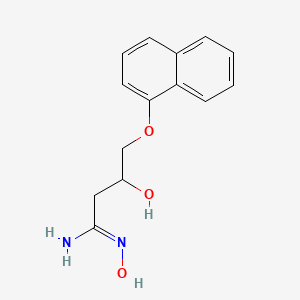

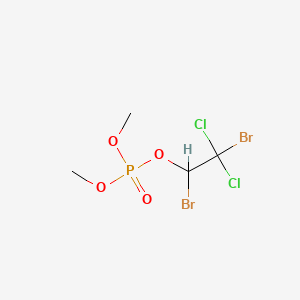

![molecular formula C22H32N6 B1676987 3-(6-(二甲基氨基)-4-甲基吡啶-3-基)-2,5-二甲基-N,N-二丙基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 195055-03-9](/img/structure/B1676987.png)

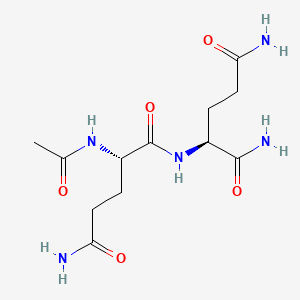

3-(6-(二甲基氨基)-4-甲基吡啶-3-基)-2,5-二甲基-N,N-二丙基吡唑并[1,5-a]嘧啶-7-胺

描述

NBI-30775, also known as R121919, is a CRF1 receptor antagonist. R121919 attenuates the severity of precipitated morphine. Treatment with R121919 improves sleep-EEG in patients with depression. R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety.

科学研究应用

Neuroendocrine Regulation

R121919 has been studied for its effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is the central stress response system. It acts as a CRF1 receptor antagonist and has been shown to attenuate the neuroendocrine activation observed after the precipitation of benzodiazepine withdrawal in dependent rats . This suggests its potential application in moderating the HPA axis’s response to stress.

Behavioral Pharmacology

In behavioral studies, R121919 has demonstrated anxiolytic properties. It has been found to reduce anxiety-related behaviors in rodents subjected to stress . This points to its application in research focused on anxiety and stress disorders, providing a tool for understanding the behavioral aspects of these conditions.

Psychopharmacology

R121919’s role in psychopharmacology is significant due to its impact on the CRF neurotransmission system, which is implicated in the pathophysiology of depression and anxiety. Its ability to modulate CRF receptors suggests its utility in exploring therapeutic approaches for mood disorders .

Addiction and Withdrawal Research

The compound has been used to study the neurobiological mechanisms of drug withdrawal. By blocking CRF1 receptors, R121919 can reduce the severity of withdrawal symptoms from drugs of abuse, such as benzodiazepines, indicating its potential in addiction research .

Stress-Induced Behavioral Arousal

Research has shown that R121919 can attenuate stress-, novelty-, and shock-induced increases in behavioral arousal. This is correlated with its competitive blockade of central CRF, highlighting its application in studies of stress-induced behavioral changes .

Endocrine Response to Stress

R121919 has been used to explore the endocrine components of the stress response. By attenuating peak plasma adrenocorticotropic hormone (ACTH) and corticosterone concentrations, it provides insights into the hormonal aspects of stress and its management .

Neurobiology of Mental Disorders

Given its effects on CRF systems, R121919 is a valuable tool in the neurobiology of mental disorders. It helps in understanding the neurochemical pathways involved in affective and anxiety disorders, potentially leading to new therapeutic targets .

Pharmacodynamics and Receptor Occupancy

Studies involving R121919 also focus on pharmacodynamics, particularly receptor occupancy and its correlation with in vivo efficacy. This research is crucial for drug development, as it informs dosage and effectiveness related to receptor engagement .

作用机制

Target of Action

The primary target of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine, also known as R121919, is the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in coordinating the mammalian endocrine, autonomic, and behavioral responses to stress .

Mode of Action

R121919 acts as an antagonist to the CRF1 receptor . By binding to this receptor, it prevents the Corticotropin-Releasing Factor (CRF) from activating the receptor, thereby inhibiting the stress response . This results in a dose-dependent attenuation of peak plasma adrenocorticopin hormone (ACTH) and corticosterone concentrations .

Biochemical Pathways

The interaction of R121919 with the CRF1 receptor affects the hypothalamic-pituitary-adrenal (HPA) axis . This axis is a major endocrine system that regulates the body’s response to stress. By inhibiting the CRF1 receptor, R121919 attenuates the HPA axis responsivity .

Pharmacokinetics

It is known that r121919 is lipophilic and can be administered intravenously . In one study, it was found that a dose of R121919 was associated with approximately an 85% occupancy of the CRF1 receptor in the cortex measured 75-min post-subcutaneous injection .

Result of Action

The molecular and cellular effects of R121919’s action include a decrease in the levels of ACTH and corticosterone, hormones involved in the stress response . This leads to an overall reduction in anxiety-like behaviors in animal models .

Action Environment

The efficacy and stability of R121919 can be influenced by various environmental factors. For instance, the stress level of the environment can impact the effectiveness of R121919. In a high-stress environment, the compound’s ability to attenuate the stress response may be more noticeable . .

属性

IUPAC Name |

3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNRUWYFVIGKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173162 | |

| Record name | NBI-30775 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |

CAS RN |

195055-03-9 | |

| Record name | NBI-30775 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NBI-30775 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBI-30775 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。